molecular formula C7H13N B14267176 N,N-Dimethyl-2-methylidenebut-3-en-1-amine CAS No. 133733-57-0

N,N-Dimethyl-2-methylidenebut-3-en-1-amine

Cat. No.: B14267176
CAS No.: 133733-57-0
M. Wt: 111.18 g/mol
InChI Key: FOLGYNXRZXYUDT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-methylidenebut-3-en-1-amine: is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a tertiary amine structure with a double bond in its carbon chain, making it a unique and interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-methylidenebut-3-en-1-amine typically involves the alkylation of dimethylamine with an appropriate alkyl halide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced separation techniques like distillation or chromatography can further enhance the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-methylidenebut-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Oxides or oxygenated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine compounds.

Scientific Research Applications

N,N-Dimethyl-2-methylidenebut-3-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amines.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-methylidenebut-3-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

    N,N-Dimethylbut-3-en-2-amine: Similar structure but lacks the double bond in the carbon chain.

    N,N-Dimethylethylenediamine: Features two secondary amine groups and is used as a chelating agent.

    Dimethylthiambutene: An opioid analgesic with a similar amine structure but different functional groups.

Properties

CAS No.

133733-57-0

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

N,N-dimethyl-2-methylidenebut-3-en-1-amine

InChI

InChI=1S/C7H13N/c1-5-7(2)6-8(3)4/h5H,1-2,6H2,3-4H3

InChI Key

FOLGYNXRZXYUDT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=C)C=C

Origin of Product

United States

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